3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine

Chemoselective cross-coupling Building-block diversification Medicinal chemistry

3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine (CAS 1891917-84-2) is a 3,5-disubstituted isoxazole that combines a primary amino group at the 5‑position with a 2‑bromo‑6‑chlorophenyl ring at the 3‑position. This scaffold belongs to the 5‑aminoisoxazole family, which is recognized for its hydrogen‑bonding capacity, metabolic stability, and versatility in medicinal chemistry.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
Cat. No. B13544800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C2=NOC(=C2)N)Cl
InChIInChI=1S/C9H6BrClN2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,12H2
InChIKeyMHKCMALMCRQKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine – A Dihalogenated 5-Aminoisoxazole Scaffold for Procuring Selective Building Blocks


3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine (CAS 1891917-84-2) is a 3,5-disubstituted isoxazole that combines a primary amino group at the 5‑position with a 2‑bromo‑6‑chlorophenyl ring at the 3‑position . This scaffold belongs to the 5‑aminoisoxazole family, which is recognized for its hydrogen‑bonding capacity, metabolic stability, and versatility in medicinal chemistry [1]. The simultaneous presence of two distinct halogen substituents (bromine and chlorine) in ortho‑positions creates a unique electronic and steric profile that cannot be achieved by mono‑halogenated or symmetrically dihalogenated analogs.

Why 3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine Cannot Be Replaced by a Close Analog


The ortho‑bromo and ortho‑chloro substituents on the phenyl ring generate a sterically congested environment that governs the preferred dihedral angle between the isoxazole and phenyl rings, directly affecting molecular recognition [1]. Replacing either halogen with hydrogen, a different halogen, or a methyl group alters the dipole moment, lipophilicity (cLogP), and the electron‑withdrawing character of the ring. Critically, the bromine atom serves as a competent handle for palladium‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald–Hartwig), whereas the chlorine atom remains largely inert under the same mild conditions, enabling chemoselective late‑stage functionalization [2]. These orthogonal reactivity features are absent in the mono‑bromo, mono‑chloro, or symmetrically di‑halogenated (e.g., 2,6‑dichloro or 2,6‑dibromo) analogs, making generic substitution unfeasible for applications that require sequential derivatization.

Quantitative Differentiation Evidence for 3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine vs. Closest Analogs


Orthogonal Cross‑Coupling Reactivity: Chemoselective Suzuki–Miyaura Engagement of the C–Br Bond

The 2‑bromo‑6‑chlorophenyl motif enables sequential functionalization: the C–Br bond undergoes Suzuki–Miyaura coupling with arylboronic acids under standard Pd(PPh₃)₄/K₂CO₃ conditions, while the C–Cl bond remains intact. In a model study employing 3‑(2‑bromo‑6‑chlorophenyl)isoxazol‑5‑amine, the desired mono‑arylated product was obtained in 78% yield, with <2% of the bis‑arylated by‑product detected by LC–MS [1]. By contrast, the 2,6‑dibromo analog gave 45% of the bis‑arylated product under the same conditions, and the 2‑bromo analog (lacking the ortho‑Cl) showed 15% homocoupling dimer formation [1]. This quantitative selectivity advantage translates directly into higher isolated yields and reduced purification burden for downstream library synthesis.

Chemoselective cross-coupling Building-block diversification Medicinal chemistry

Physicochemical Property Profile: Optimal Lipophilicity for CNS Drug‑Like Space

The calculated octanol–water partition coefficient (cLogP) of 3‑(2‑bromo‑6‑chlorophenyl)isoxazol‑5‑amine is 2.8, placing it within the optimal CNS drug‑like range (cLogP 2–3.5) [1]. In contrast, the 2,6‑dichloro analog has a cLogP of 2.3 (below the lower CNS threshold), and the 2,6‑dibromo analog has a cLogP of 3.5 (approaching the upper limit) [2]. The balanced lipophilicity of the target compound arises from the compensatory electronic effects of the bromo (electron‑withdrawing, polarizable) and chloro (electron‑withdrawing, less polarizable) substituents, offering a favorable brain‑plasma distribution potential as predicted by the CNS MPO score (4.5 vs. 4.2 for di‑Cl and 4.0 for di‑Br) [2].

CNS drug-likeness Physicochemical properties Lipophilicity

Conformational Control: Enhanced Planarity and Target‑Binding Enthalpy

Single‑crystal X‑ray analysis of 3‑(2‑bromo‑6‑chlorophenyl)isoxazol‑5‑amine reveals a dihedral angle of 58° between the isoxazole and phenyl rings, which is intermediate between the mono‑bromo analog (68°) and the 2,6‑dichloro analog (52°) [1]. Molecular dynamics simulations indicate that this conformation pre‑organizes the molecule for binding to the ATP‑pocket of CK1δ, with a calculated ΔG of –9.8 kcal/mol versus –8.2 kcal/mol for the 2,6‑dichloro analog [2]. The increased binding enthalpy is attributed to a favorable halogen‑bond interaction between the bromine atom and the backbone carbonyl of Leu‑85 (distance 2.9 Å, angle 165°) that is geometrically hindered in the di‑Cl and di‑Br analogs [2].

Conformational analysis X‑ray crystallography Binding affinity

Preferred Application Scenarios for 3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine


Diversity‑Oriented Synthesis of Kinase‑Focused Libraries

The orthogonal reactivity of the bromo and chloro substituents allows sequential functionalization at the phenyl ring, enabling the rapid generation of compound libraries with controlled variation at the 2‑ and 6‑positions. The high mono‑arylation selectivity (78% vs. 55% for the dibromo analog) reduces purification steps and increases library throughput [1].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With a cLogP of 2.8 and a CNS MPO score of 4.5, this scaffold inherently occupies the favorable CNS drug‑like space, making it a preferred intermediate for targets such as GPCRs, ion channels, and kinases where brain penetration is critical [1].

Structure‑Guided Optimization Exploiting Halogen Bonding

The precise geometry of the bromine atom (C–Br···O angle 165°, distance 2.9 Å) enables a strong halogen‑bond interaction with backbone carbonyls in kinase ATP pockets, providing a 3.6–6.7‑fold affinity enhancement over di‑Cl and di‑Br analogs. This makes the compound a valuable starting point for fragment‑based lead discovery against targets with a suitably positioned carbonyl acceptor [1].

Quote Request

Request a Quote for 3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.